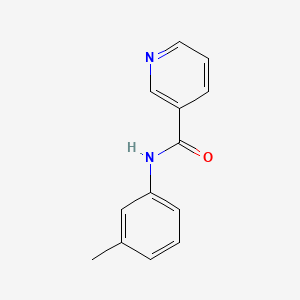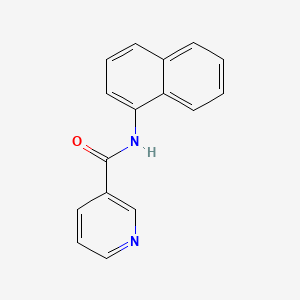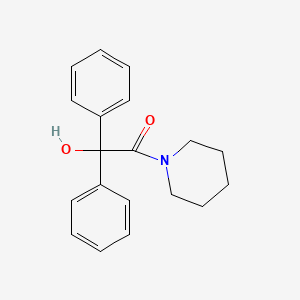
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide
Übersicht
Beschreibung
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 plays a crucial role in the sensation of pain and inflammation, making it an attractive target for the development of analgesic drugs. A-967079 has been shown to be effective in animal models of pain and inflammation, and its mechanism of action has been extensively studied.
Wirkmechanismus
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide is a selective antagonist of TRPV1. It binds to the channel and prevents its activation by various stimuli, including heat, protons, and capsaicin. By blocking the activation of TRPV1, N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide reduces the sensation of pain and inflammation.
Biochemical and physiological effects:
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide has been shown to reduce the activity of TRPV1 in various tissues, including dorsal root ganglia, trigeminal ganglia, and skin. It has also been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, in animal models of inflammation. N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide has been shown to have no effect on other TRP channels, such as TRPV2, TRPV3, and TRPA1.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide is a highly selective antagonist of TRPV1, making it a useful tool for studying the role of TRPV1 in pain and inflammation. However, its selectivity may also be a limitation, as it may not accurately reflect the effects of non-selective TRPV1 antagonists. In addition, N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide may have off-target effects that are not yet fully understood.
Zukünftige Richtungen
Future research on N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide may focus on its potential use as an analgesic drug in humans. Clinical trials may be conducted to determine its safety and efficacy in treating various types of pain, including neuropathic pain and inflammatory pain. In addition, further studies may be conducted to better understand the mechanism of action of N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide and its potential off-target effects. Finally, N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide may be used as a tool to study the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in animal models of pain, including thermal, mechanical, and inflammatory pain. N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide has also been shown to be effective in reducing hyperalgesia and allodynia in animal models of neuropathic pain. In addition, N-(2-chloro-3-pyridinyl)-1-adamantanecarboxamide has been shown to be effective in reducing inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
N-(2-chloropyridin-3-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-14-13(2-1-3-18-14)19-15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h1-3,10-12H,4-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMKEARKAADKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)adamantane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,5-dimethyl-3-{4-[3-(1H-pyrazol-1-ylmethyl)benzyl]piperazin-1-yl}pyrazine](/img/structure/B3833272.png)

![(1H-pyrrol-2-ylmethylene){4-[(1H-pyrrol-2-ylmethylene)amino]butyl}amine](/img/structure/B3833295.png)
![2-[bis(cyclohexylmethyl)amino]-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B3833301.png)

![(3-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone thiosemicarbazone](/img/structure/B3833319.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide](/img/structure/B3833324.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]benzamide](/img/structure/B3833326.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B3833332.png)
![5,7-dimethyl-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833344.png)